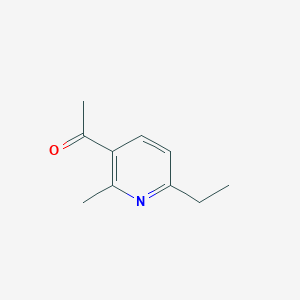
Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- typically involves the reaction of a pyridine derivative with an appropriate acetylating agent. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. The pyridine ring and the ketone group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-pyridinyl)-:
Ethanone, 1-(3-pyridinyl)-:
1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone: This compound has additional functional groups, making it structurally similar but with different chemical properties.
Uniqueness
Ethanone, 1-(6-ethyl-2-methyl-3-pyridinyl)- is unique due to the specific positioning of the ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased binding affinity or selectivity in biological systems.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(6-ethyl-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-4-9-5-6-10(8(3)12)7(2)11-9/h5-6H,4H2,1-3H3 |
InChI Key |
KBGYONBZNKTSLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















